molecular formula C8H11NO2 B12887357 1-(3-Cyclopropylisoxazol-5-yl)ethanol

1-(3-Cyclopropylisoxazol-5-yl)ethanol

Cat. No.: B12887357
M. Wt: 153.18 g/mol
InChI Key: XVDMKXPSMMUAMO-UHFFFAOYSA-N
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Description

1-(3-Cyclopropylisoxazol-5-yl)ethanol (CAS: 1342181-55-8) is a heterocyclic compound featuring an isoxazole ring substituted with a cyclopropyl group at the 3-position and an ethanol moiety at the 5-position. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom at adjacent positions, which confer unique electronic and steric properties. This compound is of interest in medicinal chemistry due to the pharmacological relevance of isoxazole derivatives, which are often explored for antimicrobial, anti-inflammatory, and anticancer activities .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-(3-cyclopropyl-1,2-oxazol-5-yl)ethanol

InChI

InChI=1S/C8H11NO2/c1-5(10)8-4-7(9-11-8)6-2-3-6/h4-6,10H,2-3H2,1H3

InChI Key

XVDMKXPSMMUAMO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NO1)C2CC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyclopropylisoxazol-5-yl)ethanol typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of 1-(3-Cyclopropylisoxazol-5-yl)ethanol may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These metal-free methods are eco-friendly and can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyclopropylisoxazol-5-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The isoxazole ring can be reduced under specific conditions to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

1-(3-Cyclopropylisoxazol-5-yl)ethanol has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3-Cyclopropylisoxazol-5-yl)ethanol involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors in biological systems, leading to its observed biological activities . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structurally related compounds and their distinguishing characteristics:

Compound Name Core Heterocycle Substituents Unique Features Reference
1-(3-Cyclopropylisoxazol-5-yl)ethanol Isoxazole 3-Cyclopropyl, 5-ethanol Combines cyclopropyl’s lipophilicity with ethanol’s solubility; moderate logP
[5-(Cyclopropylmethyl)-1,2-oxazol-3-yl]methanol Oxazole 5-Cyclopropylmethyl, 3-methanol Oxazole core with cyclopropylmethyl; higher lipophilicity
(3-Ethyl-1,2,4-oxadiazol-5-yl)methanol Oxadiazole 3-Ethyl, 5-methanol Ethyl enhances solubility; oxadiazole’s metabolic stability
1-(5-(Hydroxymethyl)isoxazol-3-yl)ethanone Isoxazole 3-Hydroxymethyl, 5-ethanone Hydroxymethyl improves solubility; ketone group alters reactivity
[3-(4-Methoxyphenyl)isoxazol-5-yl]methanol Isoxazole 3-(4-Methoxyphenyl), 5-methanol Aromatic substituent increases π-π stacking potential; methoxy enhances polarity
1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol Oxadiazole 3-Methyl, 5-ethanol Methyl simplifies synthesis; oxadiazole’s resistance to oxidation

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